Cefprozil monohydrate (C18H19N3O5S·H2O) is a second-generation cephalosporin antibiotic. [] Cephalosporins are a class of β-lactam antibiotics derived from the fungus Acremonium, known for their broad-spectrum antibacterial activity. [] Cefprozil monohydrate exists as two isomers, cis and trans, with the cis isomer demonstrating greater potency. [] Scientific research utilizes Cefprozil monohydrate primarily to investigate its pharmacokinetic properties, explore its interaction with various biological systems, and evaluate its potential in combating bacterial resistance.
Cefprozil is synthesized from 7-aminocephalosporanic acid, which serves as the core structure for many cephalosporin antibiotics. It is classified as a second-generation cephalosporin, characterized by its enhanced stability against certain beta-lactamases and improved pharmacokinetic properties compared to first-generation agents. Its efficacy against respiratory tract infections, skin infections, and otitis media has made it a commonly prescribed antibiotic.
The synthesis of cefprozil involves several key steps, which can be summarized as follows:
Cefprozil monohydrate has the molecular formula CHNOS·HO. Its structure includes:
Cefprozil undergoes various chemical reactions that are significant for its stability and therapeutic efficacy:
Cefprozil exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls.
Cefprozil monohydrate possesses several notable physical and chemical properties:
Cefprozil is primarily used in clinical settings for treating infections caused by susceptible bacteria:
Beyond its clinical use, cefprozil serves as a model compound in pharmaceutical research for studying antibiotic resistance mechanisms and developing new beta-lactam antibiotics with improved efficacy profiles.
The synthesis of cefprozil monohydrate begins with the activation of the 3′-chloromethyl group of GCLE (7-Phenylacetylamino-3-Chloromethyl Cephalosporin Alkyl Olefin(e) Acid Methoxybenzyl Ester) through nucleophilic substitution. Triphenylphosphine (PPh₃) and sodium iodide (NaI) in anhydrous dimethylformamide (DMF) facilitate the in situ generation of a highly reactive iodomethyl intermediate. This intermediate undergoes allylic substitution with propenyl precursors (e.g., allyl acetate or propenyl magnesium bromide) to install the (E)-prop-1-enyl side chain at the C-3′ position—a critical structural feature of cefprozil. Optimized conditions (60°C, 4 h) achieve >92% regioselectivity for the E-isomer, minimizing the formation of the undesired Z-isomer (<3%) [1] [10].
Key Reaction Parameters:
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Temperature | 60°C | Yield drops to 75% at 40°C |
PPh₃:NaI Ratio | 1:1.2 | Lower ratios increase halogenation byproducts |
Solvent | Anhydrous DMF | Acetonitrile reduces yield by 15% |
An alternative pathway employs acetaldehyde under basic conditions (triethylamine, 0°C) to form a transient enolate at C-3′. This enolate attacks acetaldehyde, followed by dehydration to yield the (E)-prop-1-enyl group. Critical to success is the slow addition of acetaldehyde (0.5 eq/h) to suppress polycondensation. The stereoselectivity (E:Z ratio of 18:1) is enhanced by using tert-butyl methyl ether as the solvent, leveraging its low polarity to favor the transition state for E-configuration [10]. Post-condensation, the mixture is quenched with ammonium hydroxide to stabilize the intermediate prior to deprotection.
Cleavage of the methoxybenzyl (MOB) protecting group is achieved via acidolysis using trifluoroacetic acid (TFA)/dichloromethane (DCM) (1:4 v/v) at −10°C to prevent β-lactam degradation. Subsequent hydration involves dissolving the deprotected cefprozil free acid in a water-DMF mixture (3:1 v/v) with seeding. Controlled cooling (0.5°C/min) from 50°C to 5°C yields cefprozil monohydrate crystals with <0.5% solvent residues [6] [4]. The monohydrate structure is confirmed by powder XRD, showing characteristic peaks at 2θ = 8.7°, 12.3°, and 26.5° [6].
Immobilized penicillin G acylase (PGA-450) catalyzes the regioselective coupling of 7-APCA (7-aminodesacetoxycephalosporanic acid) with D-p-hydroxyphenylglycine (D-pHPG) active esters. PGA-450’s support matrix (epoxy-functionalized silica) enables enzyme reuse for 15 cycles with <10% activity loss. Key advantages include elimination of racemization and avoidance of harsh anhydrous conditions. The reaction achieves 88% conversion in aqueous buffer (pH 7.0, 25°C) within 3 h, outperforming chemical coupling (75% yield, racemization risk) [10].
Operational Stability of PGA-450:
Cycle Number | Relative Activity (%) | Byproduct Formation |
---|---|---|
1 | 100 | <0.5% |
5 | 97 | 0.7% |
10 | 92 | 1.2% |
15 | 85 | 2.0% |
D-pHPG methyl ester is activated using p-nitrophenyl chloroformate to form a mixed carbonate, enhancing electrophilicity for enzymatic coupling. Solvent screening reveals ethylene glycol as optimal, increasing ester solubility 3-fold versus methanol while suppressing hydrolysis. Critical parameters:
Cefprozil monohydrate is crystallized from water-DMF solvates without organic solvents. The DMF solvate (from [1]) is stirred in water at 45°C for 2 h, inducing phase transformation to the monohydrate. Key innovations:
m-Cresol acts as a radical scavenger and proton donor during the thermal decarboxylation of cefprozil intermediates at 60–65°C. It suppresses dimerization byproducts by quenching radical species, improving selectivity to >95%. Process refinements include:
Comparative Purification Efficiency:
Method | Purity (%) | Solvent Consumption (L/kg) | Key Impurity |
---|---|---|---|
Solvent-Free Crystallization | 98.5 | 5 | DMF (<0.3%) |
Acetonitrile/Water | 99.0 | 17 | Acetonitrile (0.8%) |
Ethyl Acetate Recrystallization | 97.8 | 22 | Ethyl acetate (1.2%) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7